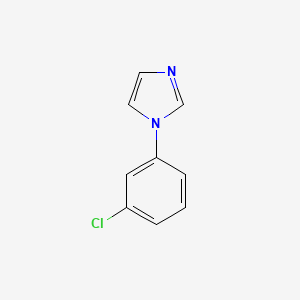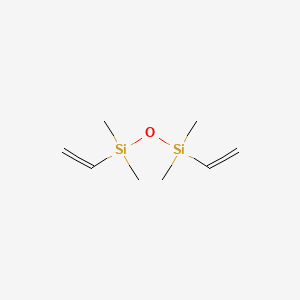
1,3-Divinyltetramethyldisiloxane
概述
描述
It is a colorless liquid that is employed as a ligand in organometallic chemistry and as a homogeneous catalyst . The compound is characterized by its two vinyl groups attached to silicon atoms, which makes it a versatile reagent in various chemical reactions.
准备方法
1,3-Divinyltetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis of vinyldimethylmethoxysilane. The reaction typically proceeds as follows:
Hydrolysis of Vinyldimethylmethoxysilane: Vinyldimethylmethoxysilane is hydrolyzed in the presence of water to form divinyltetramethyldisiloxane.
Industrial Production: Industrially, the compound can be produced by reacting chlorodimethylvinylsilane with water under controlled conditions.
化学反应分析
1,3-Divinyltetramethyldisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Cross-Coupling Reactions: The compound serves as a potential vinyl donor in cross-coupling reactions, where it reacts with aromatic ketones to form new carbon-carbon bonds.
科学研究应用
1,3-Divinyltetramethyldisiloxane has a wide range of applications in scientific research:
作用机制
The mechanism of action of divinyltetramethyldisiloxane involves its role as a ligand in various chemical reactions. The vinyl groups attached to the silicon atoms participate in π-π-bridging and chelating functions, facilitating the formation of stable six-membered cycles in ligand exchange reactions . This property makes it an effective reagent in hydrosilylation and cross-coupling reactions.
相似化合物的比较
1,3-Divinyltetramethyldisiloxane can be compared with other similar organosilicon compounds:
Hexamethyldisiloxane: Unlike divinyltetramethyldisiloxane, hexamethyldisiloxane does not contain vinyl groups, making it less reactive in certain chemical reactions.
Vinyltrimethoxysilane: This compound contains three methoxy groups attached to silicon, which makes it more suitable for applications requiring hydrolytic stability.
Tetravinylsilane: Tetravinylsilane has four vinyl groups, providing higher reactivity compared to divinyltetramethyldisiloxane.
This compound stands out due to its balanced reactivity and stability, making it a versatile reagent in various scientific and industrial applications.
属性
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPLIXHRASDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27120-35-0 | |
| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7038810 | |
| Record name | Divinyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Divinyltetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2627-95-4, 68083-19-2 | |
| Record name | 1,3-Divinyltetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068083192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Divinyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4D71ZQF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Divinyltetramethyldisiloxane?
A1: The molecular formula is C8H18OSi2, and its molecular weight is 202.43 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR provide detailed information about the compound's structure and purity. []
- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
Q3: What is this compound's primary application in catalysis?
A3: It serves as a crucial ligand in the widely used Karstedt's catalyst, a platinum(0) complex renowned for its high activity and selectivity in hydrosilylation reactions. []
Q4: How does the structure of Karstedt’s catalyst contribute to its catalytic activity?
A4: The structure of Karstedt’s catalyst, featuring both chelating and bridging this compound ligands, contributes to its high activity in hydrosilylation reactions. []
Q5: What is the mechanism of hydrosilylation catalyzed by platinum complexes containing this compound?
A5: The proposed mechanism involves the following steps: [, ]
Q6: Are there any alternative catalysts for hydrosilylation reactions?
A6: While platinum complexes, including Karstedt’s catalyst, are widely used, palladium-based catalysts have also demonstrated activity in promoting hydrosilylation, albeit through a different mechanism (oxysilylation). []
Q7: Can this compound be used in other catalytic reactions?
A7: Research suggests its potential in diboration and hydroboration reactions with alkenes and alkynes. []
Q8: How is this compound employed in polymer synthesis?
A8: It acts as a monomer in hydrosilylation polymerization reactions with dihydrosilanes to produce polycarbosiloxanes. [, ]
Q9: What are the characteristics of polycarbosiloxanes synthesized using this compound?
A9: These polymers, like poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE), exhibit: [, ]
Q10: How does the molecular weight of PTMDSE vary with reaction conditions?
A10: Factors favoring high molecular weight PTMDSE include: [, ]
Q11: Can this compound be used to modify the properties of existing polymers?
A11: Yes, it can be used as a crosslinker or modifier in the synthesis of silicone-containing polymers and networks. [, ]
Q12: Are there specific applications for polycarbosiloxanes and other polymers synthesized using this compound?
A12: Potential applications include: [, , ]
Q13: Is this compound stable under ambient conditions?
A13: Yes, it is considered air and moisture stable, enabling convenient storage and handling. []
Q14: How does the incorporation of this compound affect the thermal stability of polymers?
A14: While it introduces flexibility, the presence of C-C groups from this compound can reduce the thermal and thermooxidative stability compared to purely siloxane-based polymers. []
Q15: How is this compound used in nanoparticle synthesis?
A15: It serves as a stabilizing ligand in the preparation of platinum nanoparticles. []
Q16: What techniques are used to study the size and structure of platinum nanoparticles stabilized with this compound?
A16: Diffusion-Ordered Spectroscopy (DOSY) and 2D NMR techniques provide valuable insights into particle size and structural features. []
Q17: How is this compound employed in organic field-effect transistors (OFETs)?
A17: It serves as a component in the fabrication of organic dielectrics, such as divinyltetramethyldisiloxane-bis(benzocyclobutene) (BCB), for use in OFETs. [, ]
Q18: What role does the dielectric play in OFET performance?
A18: The dielectric influences the accumulation and transport of charge carriers in the transistor channel, impacting its overall performance. [, ]
Q19: How does the choice of dielectric material impact the performance of OFETs?
A19: Matching the surface energy (both polar and dispersive components) between the dielectric and the semiconductor material is crucial for achieving high mobility in OFETs. []
Q20: What are the environmental implications of using supercritical carbon dioxide as a solvent in hydrosilylation polymerization with this compound?
A20: Supercritical CO2 offers a greener alternative to traditional organic solvents, potentially reducing the environmental impact of polymerization processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
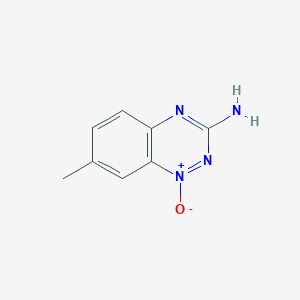

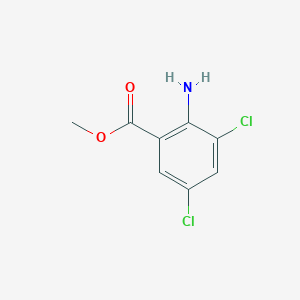

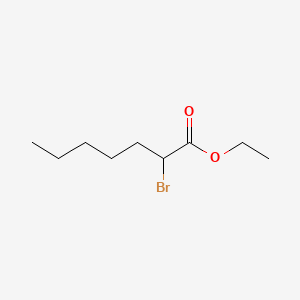
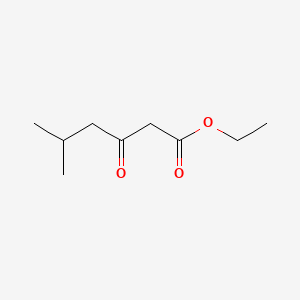
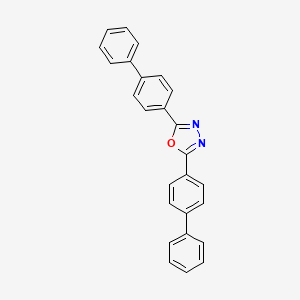
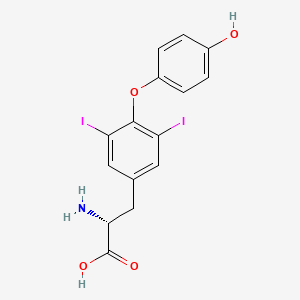
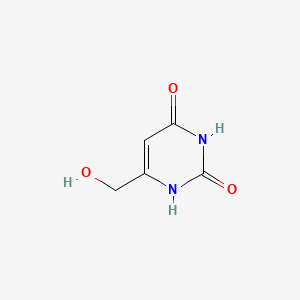
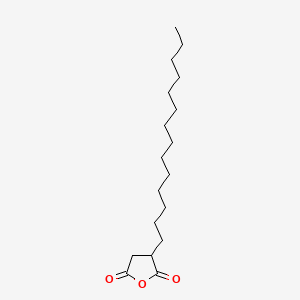
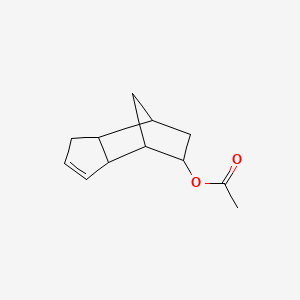
![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)
